molecular formula C10H12BrNO2 B064581 tert-Butyl 2-bromonicotinate CAS No. 168629-64-9

tert-Butyl 2-bromonicotinate

Cat. No.: B064581
CAS No.: 168629-64-9
M. Wt: 258.11 g/mol
InChI Key: OUJNDKUAPNBGCN-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromonicotinate: is an organic compound with the chemical formula C10H12BrNO2 . It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol and the pyridine ring is brominated at the 2-position. This compound is typically a colorless or pale yellow liquid with a distinctive odor. It is soluble in common organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: : tert-Butyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 2-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include tert-butyl 2-aminonicotinate, tert-butyl 2-thionicotinate, etc.

    Reduction: tert-Butyl 2-aminonicotinate.

    Oxidation: tert-Butyl 2-carboxynicotinate.

Scientific Research Applications

tert-Butyl 2-bromonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-bromonicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release nicotinic acid derivatives. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

tert-Butyl 2-bromonicotinate can be compared with other similar compounds such as:

    tert-Butyl 6-bromonicotinate: Similar structure but brominated at the 6-position.

    tert-Butyl 2-chloronicotinate: Chlorine instead of bromine at the 2-position.

    tert-Butyl 2-fluoronicotinate: Fluorine instead of bromine at the 2-position.

Uniqueness: : this compound is unique due to its specific bromination at the 2-position, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNDKUAPNBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597628
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168629-64-9
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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